![molecular formula C8H15NO B2990999 [3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol CAS No. 2375269-95-5](/img/structure/B2990999.png)

[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

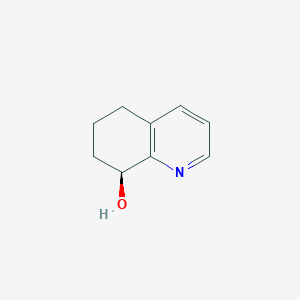

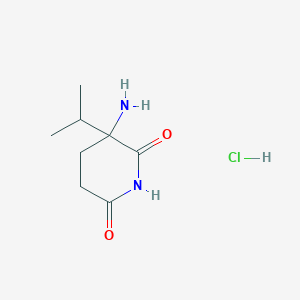

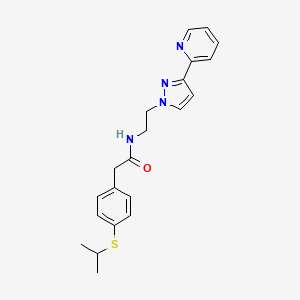

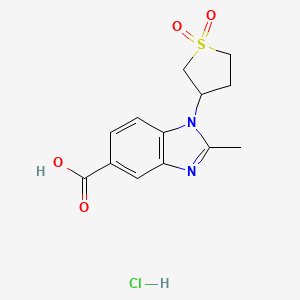

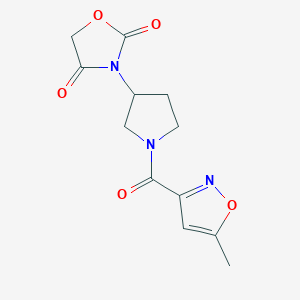

“[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol” is a chemical compound with the CAS Number: 2375269-95-5 . It has a molecular weight of 141.21 .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes “this compound”, involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H15NO/c9-4-8(5-10)2-6-1-7(6)3-8/h6-7,10H,1-5,9H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 141.21 . The compound is stored at 4 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

- [3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol and related bicyclo[3.1.0]hexane derivatives are integral in studies on ring-opening reactions under both acidic and basic conditions. These compounds undergo methanolysis, yielding products like 4-methoxycyclohexane and 3-methoxymethylcyclopentanone, showcasing their utility in organic synthesis and functional group transformations (Lim, Mcgee, & Sieburth, 2002).

Pharmaceutical Applications

- The compound's core structure has been employed in the synthesis of enantiomerically pure derivatives for antiviral agents and P2Y receptor ligands. This illustrates its potential as a building block in drug development, highlighting the importance of the bicyclo[3.1.0]hexane system in creating biologically active molecules (Melman, Zhong, Marquez, & Jacobson, 2008).

Material Science and Nanotechnology

- Hetero-bicyclic compounds, including this compound derivatives, have been used as stabilizing agents in the synthesis of nanoparticles. This application demonstrates their role in nanomaterial preparation, offering insights into how these organic frameworks contribute to the development of advanced materials (Pushpanathan & Kumar, 2014).

Advanced Chemical Reactions and Catalysis

- The bicyclo[3.1.0]hexane framework facilitates innovative approaches to chemical synthesis, such as the direct N-monomethylation of aromatic primary amines. This process, using methanol as a methylating agent, underscores the versatility of these compounds in catalytic and synthetic applications, contributing to more efficient and environmentally friendly chemical processes (Li, Xie, Shan, Sun, & Chen, 2012).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Orientations Futures

The synthesis of bicyclo[3.1.0]hexanes, including “[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol”, is a promising area of research, with potential applications in medicinal chemistry . The development of efficient methods for the synthesis of both reaction partners grants fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . This opens up new possibilities for the exploration of novel sp3-rich chemical space .

Propriétés

IUPAC Name |

[3-(aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-4-8(5-10)2-6-1-7(6)3-8/h6-7,10H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDCRITTPQUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CC(C2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2990916.png)

![(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2990918.png)

![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)

![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)

![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)

![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)